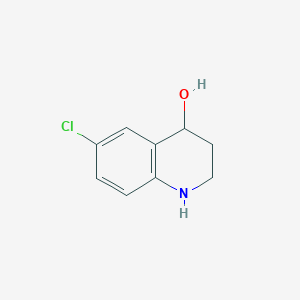

4-Quinolinol, 6-chloro-1,2,3,4-tetrahydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

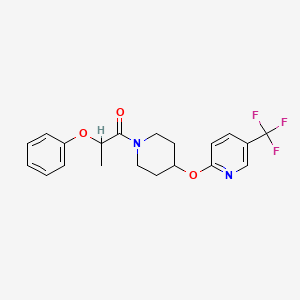

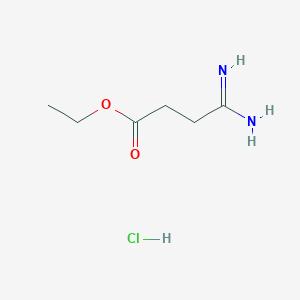

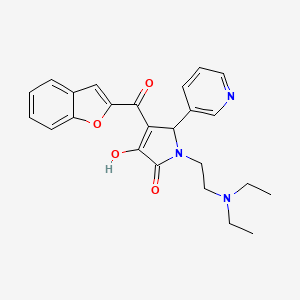

The molecular structure of “4-Quinolinol, 6-chloro-1,2,3,4-tetrahydro-” consists of a quinoline backbone with a hydroxyl group at the 4-position and a chlorine atom at the 6-position . The quinoline moiety is tetrahydrogenated, meaning it has four additional hydrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “4-Quinolinol, 6-chloro-1,2,3,4-tetrahydro-” are not available, 4-Hydroxy-2-quinolones, a related class of compounds, have been the subject of many studies. These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopic Characterization

A study conducted by Wazzan, Al-Qurashi, and Faidallah (2016) utilized DFT and TD-DFT/PCM calculations to analyze the molecular structure, spectroscopic characterization, NLO, and NBO analyses of certain quinoline derivatives. This comprehensive analysis aimed to correlate calculated results with experimental findings to understand the biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antiamebic Agents

Bailey et al. (1979) discovered that a series of 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinols exhibited potent antiamebic effects in an Entamoeba criceti infected hamster model, showcasing their potential for human trials as antiamebic agents (Bailey et al., 1979).

Fungitoxicity

Gershon, Clarke, and Gershon (2001) prepared and tested trichloro-, tribromo-, tetrachloro-, and tetrabromo-8-quinolinols against six fungi, demonstrating their fungitoxic capabilities except against M. cirinelloides (Gershon, Clarke, & Gershon, 2001).

Antiviral Activity

Keyaerts et al. (2004) found chloroquine, a 4-amino-quinoline, to be an effective inhibitor of the SARS-CoV replication in vitro, highlighting the antiviral potential of quinoline derivatives against severe acute respiratory syndrome coronavirus (Keyaerts et al., 2004).

Organic Synthesis

Abass (2000) explored the synthesis of novel 4-pyrazolylquinolinone derivatives from 4-hydrazino-1-methyl-2(1H)quinolinone, contributing to the diversity of organic compounds available for pharmaceutical and chemical research (Abass, 2000).

Photochemical Activities

Ide et al. (1977) studied the photochemical activity of quinoline N-oxide and 2(1H)-quinolinone, leading to the formation of 4-substituted cis-3-ethyl-2-oxo-1,2,3,4-tetrahydro-2-quinoline as a major product, demonstrating the potential of quinoline derivatives in photochemical reactions (Ide et al., 1977).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroquinolin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,9,11-12H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGXTNYVBXBBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1O)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)

![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)

![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)